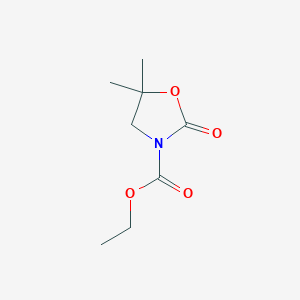

Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 5,5-dimethyl-2-oxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-4-12-6(10)9-5-8(2,3)13-7(9)11/h4-5H2,1-3H3 |

InChI Key |

TULKMXDUSFECAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC(OC1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate typically involves the reaction of 1,2-amino alcohols with ethyl (Z)-2-iodo-4-oxobutenoate in the presence of a palladium(0) catalyst . This reaction is an example of an asymmetric one-pot 6π-azaelectrocyclization, which is a common method for synthesizing oxazolidines.

Industrial Production Methods

Industrial production of this compound often involves multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into simpler oxazolidine derivatives.

Substitution: It can undergo substitution reactions where different functional groups replace the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .

Major Products

The major products formed from these reactions are typically different oxazolidine and oxazolidinone derivatives, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate involves its interaction with various molecular targets and pathways. The oxazolidine ring structure allows it to participate in different chemical reactions, which can lead to the formation of biologically active compounds. These compounds can then interact with specific enzymes or receptors in biological systems, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Structural Features :

- Contains a pyrrolidine ring (five-membered, saturated with one nitrogen atom) instead of an oxazolidine ring.

- Substituted with a 2-oxo group, a 3-carboxylate ethyl ester, and two methyl groups at the 4,4-positions.

- Key Differences :

- The pyrrolidine ring lacks the oxygen atom present in oxazolidine, reducing polarity and altering electronic properties.

- The larger ethyl ester group (vs. methyl in oxazolidine derivatives) may influence steric interactions and solubility.

5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (CAS 64942-72-9)

- Molecular Formula : C₆H₈N₂O₄

- Molecular Weight : 172.14 g/mol

- Structural Features :

- Shares the oxazolidine core but includes two oxo groups (2,4-dioxo) and a carboxamide substituent at the 3-position.

- Lacks the ethyl ester group present in the target compound.

- The carboxamide group introduces hydrogen-bonding capability, improving water solubility compared to the ester-containing analog.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Type |

|---|---|---|---|---|---|

| Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate | 409315-23-7 | C₈H₁₃NO₄ | 187.19 | Oxazolidine, 2-oxo, ethyl ester | Oxazolidine (O,N) |

| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | 90609-07-7 | C₉H₁₅NO₃ | 185.22 | Pyrrolidine, 2-oxo, ethyl ester | Pyrrolidine (N) |

| 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide | 64942-72-9 | C₆H₈N₂O₄ | 172.14 | Oxazolidine, 2,4-dioxo, carboxamide | Oxazolidine (O,N) |

Implications of Structural Differences

Reactivity :

- The ethyl ester in the target compound is more prone to hydrolysis than the carboxamide group in CAS 64942-72-9, which is stabilized by resonance .

- The pyrrolidine derivative (CAS 90609-07-7) may exhibit different stereoelectronic effects due to the absence of an oxygen atom in the ring, affecting its suitability as a chiral auxiliary .

Solubility and Polarity :

- The carboxamide in CAS 64942-72-9 enhances hydrophilicity, whereas the ethyl ester in the target compound increases lipophilicity, impacting bioavailability and synthetic utility .

Stability: The 2,4-dioxo substitution in CAS 64942-72-9 may render the oxazolidine ring more reactive but less stable under acidic or basic conditions compared to the mono-oxo target compound .

Biological Activity

Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazolidine ring, which is known for its diverse biological activities. The structural formula is represented as follows:

The presence of the oxazolidine moiety contributes to its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxazolidine have shown promising results in inhibiting cancer cell proliferation. A notable example is the compound 32b , which demonstrated significant activity against neuroblastoma cells, indicating that modifications in the oxazolidine structure can enhance biological efficacy .

The mechanism by which this compound exerts its effects involves the modulation of sphingolipid metabolism. It has been shown to inhibit enzymes like acid ceramidase (AC), which plays a crucial role in the balance between ceramide and sphingosine-1-phosphate—two lipids with opposing effects on cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at specific positions on the oxazolidine ring can significantly alter potency and selectivity against various biological targets. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| 32b | N-pentyl substitution | Potent AC inhibitor |

| 12a | Phenyl group addition | Enhanced cell viability inhibition |

| 8a | Fluorinated phenyl group | Improved pharmacokinetic profile |

These modifications highlight how structural changes can lead to compounds with improved therapeutic profiles.

Study on Neuroblastoma Cells

A study focusing on the effects of this compound derivatives on neuroblastoma cells revealed that certain modifications led to enhanced cytotoxicity. The compound 32b was identified as a potent inhibitor with an IC50 value significantly lower than that of unmodified compounds .

In Vivo Efficacy

In vivo studies demonstrated that derivatives of this compound exhibited favorable pharmacokinetic properties. These studies are essential for assessing the potential clinical applications of these compounds in treating various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.